

4-Bromo-2H-chromen-2-one CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2H-chromen-2-one**

Cat. No.: **B3059034**

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-2H-chromen-2-one**: Synthesis, Properties, and Applications for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **4-Bromo-2H-chromen-2-one**, a key coumarin derivative utilized in synthetic chemistry and drug discovery. We will delve into its fundamental properties, robust synthesis protocols, reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

4-Bromo-2H-chromen-2-one is a halogenated derivative of coumarin (2H-chromen-2-one), a ubiquitous scaffold found in numerous natural products. The strategic placement of the bromine atom at the 4-position introduces a versatile functional handle, rendering the molecule a valuable intermediate for further chemical elaboration. This modification is pivotal for creating libraries of novel compounds with potential biological activities.

The core physicochemical properties of **4-Bromo-2H-chromen-2-one** are summarized below.

Property	Value	Source(s)
CAS Number	938-40-9	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₅ BrO ₂	[1] [2] [6]
Molecular Weight	225.04 g/mol	[1] [2] [6]
Synonyms	4-bromocoumarin, 2H-1-Benzopyran-2-one, 4-bromo-	[3] [6]
Purity	Typically ≥95% for research applications	[2] [4]

Synthesis and Mechanistic Rationale

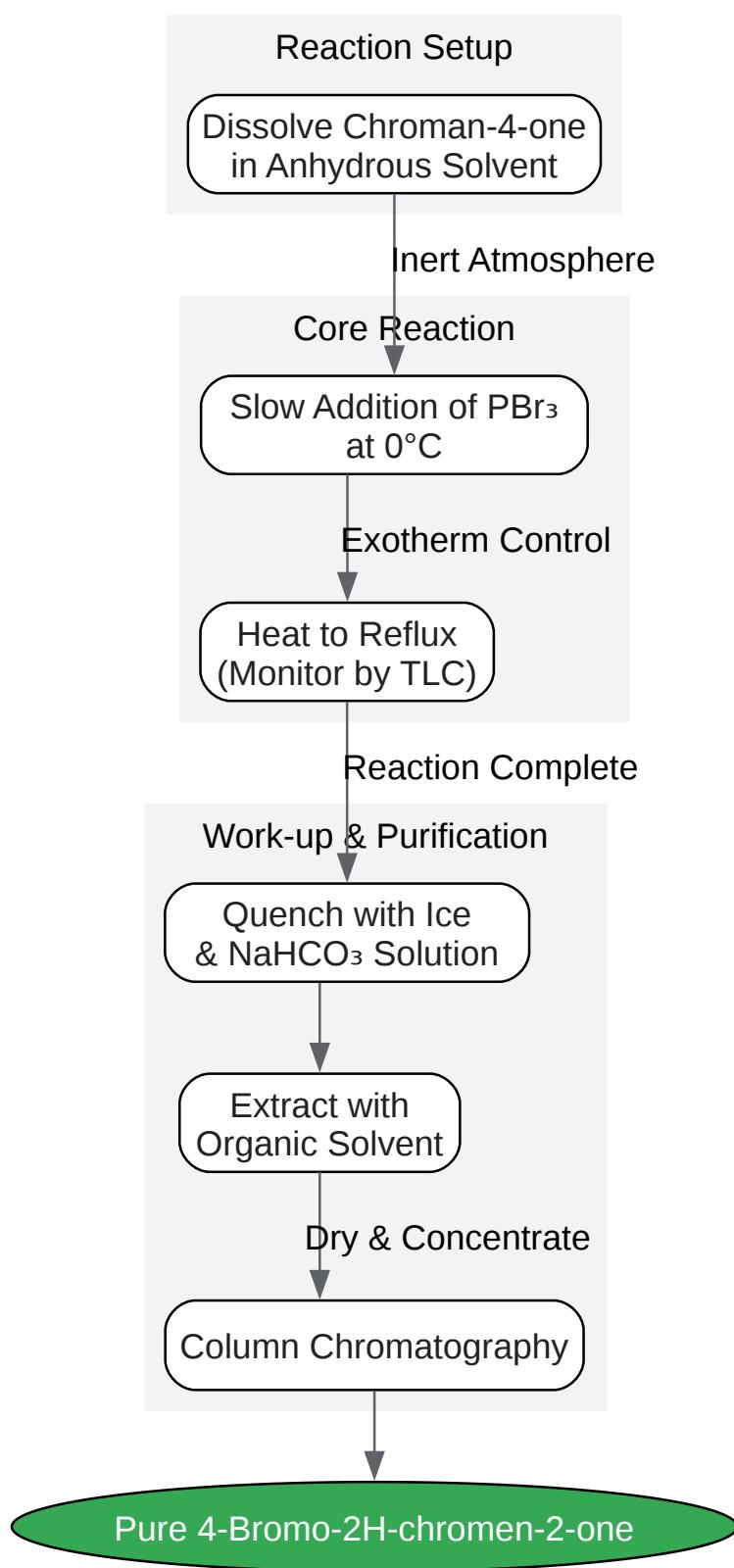
The synthesis of **4-Bromo-2H-chromen-2-one** can be achieved through several routes. A common and facile laboratory-scale method involves the direct bromination of the corresponding chromanone precursor using phosphorus tribromide (PBr₃).[\[7\]](#) This approach is favored for its directness and efficiency.

Synthesis from Chroman-4-one: An Experimental Protocol

This protocol describes a validated method for preparing **4-Bromo-2H-chromen-2-one** from chroman-4-one. The causality behind this choice lies in the dual function of PBr₃, which acts as both a brominating agent and a dehydrating agent, facilitating the formation of the α,β-unsaturated lactone system characteristic of coumarins.

Materials:

- Chroman-4-one
- Phosphorus tribromide (PBr₃)
- Anhydrous solvent (e.g., toluene or xylene)
- Saturated sodium bicarbonate (NaHCO₃) solution


- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve chroman-4-one in an appropriate volume of anhydrous solvent.
- Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr_3) dropwise to the stirred solution. Rationale: The slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
- Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
- Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice and quench with a saturated solution of NaHCO_3 until the effervescence ceases. Rationale: This step neutralizes the acidic byproducts.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient system to yield the pure **4-Bromo-2H-chromen-2-one**.

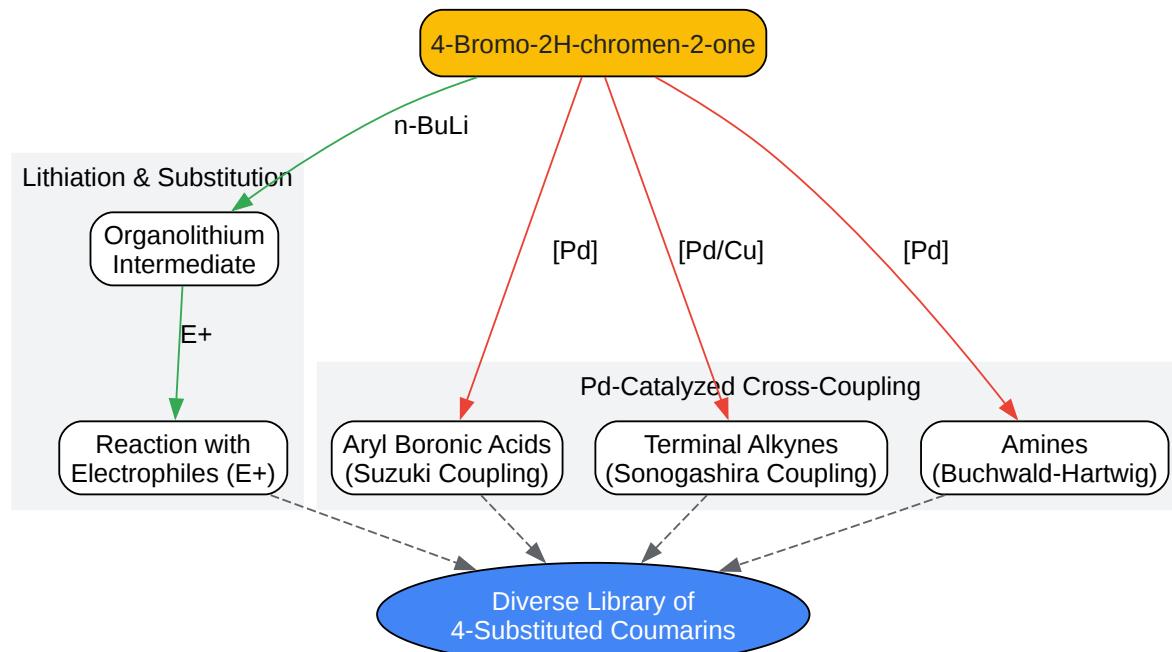
Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **4-Bromo-2H-chromen-2-one** from its ketone precursor.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Bromo-2H-chromen-2-one**.

Reactivity and Applications in Drug Development


The bromine atom at the 4-position of the coumarin scaffold is the key to its utility. It serves as an excellent leaving group in nucleophilic substitution reactions and is amenable to various palladium-catalyzed cross-coupling reactions.^{[1][2]} This reactivity allows for the systematic modification of the coumarin core, making it a powerful intermediate in the synthesis of compound libraries for drug discovery.

The broader 2H/4H-chromene scaffold is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[8][9]} By using **4-Bromo-2H-chromen-2-one** as a starting material, researchers can synthesize novel derivatives to probe structure-activity relationships (SAR) for these therapeutic targets.

Key Transformation Pathways

A primary application is its conversion to a lithio derivative, which can then react with a wide array of electrophiles to introduce new functional groups at the 4-position.^[7] This opens up pathways to synthesize novel compounds that would be difficult to access directly.

The diagram below illustrates the central role of **4-Bromo-2H-chromen-2-one** as a versatile synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4-Bromo-2H-chromen-2-one**.

Safety and Handling

While a specific safety data sheet (SDS) for **4-Bromo-2H-chromen-2-one** should always be consulted, general precautions for halogenated aromatic compounds and coumarin derivatives should be observed. Related compounds are known to cause skin irritation and may be harmful if swallowed or in contact with skin.[10][11]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2H-chromen-2-one is more than a simple chemical; it is a versatile and powerful building block for advanced chemical synthesis. Its well-defined reactivity, particularly at the 4-position, provides chemists with a reliable tool for generating molecular diversity. For researchers in drug discovery and materials science, mastering the synthesis and application of this compound opens the door to novel molecular architectures with potentially significant biological and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2H-chromen-2-one | 938-40-9 | AAA93840 | Biosynth [biosynth.com]
- 2. 4-Bromo-2H-chromen-2-one | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 4-Bromo-2H-chromen-2-one 95% | CAS: 938-40-9 | AChemBlock [achemblock.com]
- 5. 4-Bromo-2H-chromen-2-one | CAS 938-40-9 | Accela ChemBio | 製品詳細 [tci-chemical-trading.com]
- 6. 4-Bromo-2H-chromen-2-one | C9H5BrO2 | CID 2172636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy 7-Bromo-4-hydroxy-2H-chromen-2-one | 18735-82-5 [smolecule.com]
- 9. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [4-Bromo-2H-chromen-2-one CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3059034#4-bromo-2h-chromen-2-one-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com